1,4-Diacetylbenzene

Description

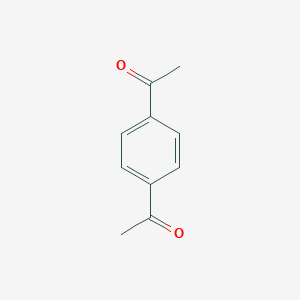

Structure

3D Structure

Properties

IUPAC Name |

1-(4-acetylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBBQSLSGRSQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021657 | |

| Record name | 1,4-Diacetylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,4-Diacetylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00723 [mmHg] | |

| Record name | 1,4-Diacetylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1009-61-6 | |

| Record name | 1,4-Diacetylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1,1'-(1,4-phenylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diacetylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1,1'-(1,4-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diacetylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diacetylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Diacetylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM5GGF7BQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Diacetylbenzene via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-diacetylbenzene, a key intermediate in the production of various pharmaceuticals and polymers, through the Friedel-Crafts acylation of benzene (B151609). This document details the underlying chemical principles, offers a comprehensive experimental protocol, and presents relevant quantitative and spectroscopic data.

Introduction

This compound, also known as p-diacetylbenzene, is a symmetrical aromatic ketone. Its structure, featuring two acetyl groups in a para-disubstituted pattern on a benzene ring, makes it a valuable precursor in organic synthesis. The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct pathway to introduce acyl groups onto an aromatic ring.[1] This guide focuses on the application of this reaction for the specific synthesis of this compound.

The direct diacylation of benzene presents a notable challenge. The first acetyl group introduced onto the benzene ring is strongly electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[2][3] Overcoming this deactivation to achieve a second acylation, particularly with the desired para-regioselectivity, requires carefully controlled and often forcing reaction conditions.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of a potent electrophile, the acylium ion, followed by its attack on the benzene ring and subsequent re-aromatization.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Diacylation of Benzene

This protocol is based on established procedures for Friedel-Crafts acylation, with conditions adapted to favor di-substitution.[2]

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Crushed Ice

Equipment:

-

Flame-dried, three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a calcium chloride guard tube

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (fitted with a calcium chloride guard tube), suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride (2.1 equivalents) to the stirred suspension.

-

Addition of Benzene: To the resulting mixture, add a solution of anhydrous benzene (1 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, ensuring the temperature is maintained below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to promote the second acylation.

-

Quenching: Cool the reaction mixture in an ice bath and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Data Presentation

Table 1: Reactant and Catalyst Ratios for Diacylation

| Reactant/Catalyst | Molar Equivalents | Role in Reaction |

| Benzene | 1.0 | Aromatic substrate |

| Acetyl Chloride | 2.1 | Acylating agent |

| Aluminum Chloride (AlCl₃) | 2.2 | Lewis acid catalyst; more than stoichiometric amount required for diacylation |

Note: The use of excess aluminum chloride is crucial to drive the second acylation on the deactivated acetophenone intermediate.

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 113-115 °C |

| Boiling Point | 275-280 °C |

| ¹H NMR (CDCl₃, 300 MHz) δ | 8.04 (s, 4H, Ar-H), 2.64 (s, 6H, 2 x -COCH₃) |

| ¹³C NMR (CDCl₃, 75 MHz) δ | 197.7, 139.9, 128.5, 26.9 |

| IR (KBr, cm⁻¹) | ~1680 (C=O stretching), ~1600, 1400 (aromatic C=C stretching) |

| Mass Spectrum (EI) m/z | 162 (M⁺), 147 (M-CH₃)⁺, 119, 91 |

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Conclusion

The Friedel-Crafts acylation provides a direct, albeit challenging, route for the synthesis of this compound. The key to a successful diacylation lies in utilizing a significant excess of the Lewis acid catalyst to overcome the deactivating effect of the first acetyl group and employing forcing reaction conditions. The protocol and data presented in this guide offer a solid foundation for researchers and professionals to successfully synthesize and characterize this important chemical intermediate. Careful attention to anhydrous conditions and reaction temperature control are paramount for achieving optimal yields and purity.

References

A Technical Guide to the Mechanism of Friedel-Crafts Diacylation of Benzene

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for attaching substituents to an aromatic ring.[1] Among its variants, Friedel-Crafts acylation is a highly reliable method for forming carbon-carbon bonds by introducing an acyl group into an aromatic nucleus. While monoacylation is a common and well-understood transformation, diacylation of a simple benzene (B151609) ring presents significant mechanistic hurdles. This guide provides an in-depth examination of the core principles governing this reaction, the challenges associated with diacylation, and the specific conditions under which it may be observed.

Core Mechanism of Friedel-Crafts Monoacylation

Friedel-Crafts acylation is a form of electrophilic aromatic substitution. The reaction typically involves an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3] The overall mechanism proceeds in three primary stages.

Stage 1: Formation of the Acylium Ion Electrophile The Lewis acid catalyst activates the acyl chloride to generate a highly electrophilic acylium ion. This ion is stabilized by resonance, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[2][3][4]

Stage 2: Electrophilic Attack and Formation of the Sigma Complex The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic acylium ion.[5] This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

Stage 3: Deprotonation and Catalyst Complexation A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity.[4][5] However, the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This complexation deactivates the catalyst, meaning that stoichiometric amounts of the Lewis acid are required. The final ketone product is liberated upon aqueous workup.[1][4]

The Challenge of Diacylation

Directly achieving diacylation on an unsubstituted benzene ring under standard Friedel-Crafts conditions is generally not feasible. This is due to a fundamental consequence of the first acylation step.

-

Deactivation of the Ring: The acyl group (a carbonyl group attached to the ring) is a powerful electron-withdrawing group. Through both resonance and inductive effects, it pulls electron density out of the aromatic ring.

-

Reduced Nucleophilicity: An aromatic ring with a deactivating substituent is significantly less nucleophilic than benzene itself.[6] Consequently, it is much less reactive towards further electrophilic attack. The initial product, the aryl ketone, is therefore less reactive than the starting material, preventing subsequent acylations.[4]

This inherent deactivation is a key advantage of the acylation reaction over Friedel-Crafts alkylation, as it effectively prevents the poly-substitution products that often plague alkylation reactions.[4][7]

Conditions and Regioselectivity for Multiple Acylations

While difficult, multiple acylations can be achieved under specific circumstances:

-

Activated Substrates: If the starting aromatic ring possesses strong electron-donating groups (e.g., -OCH₃, -OH), the ring may remain sufficiently nucleophilic to undergo a second acylation.

-

Intramolecular Reactions: Diacylation is more common in intramolecular cyclizations, such as the Haworth synthesis, where a molecule containing both an aromatic ring and a diacyl precursor (like succinic anhydride) is used to build fused ring systems.[1]

-

Alternative Catalytic Systems: Modern research explores highly active catalysts, such as certain metal triflates or reactions in ionic liquids, which can sometimes overcome the deactivation barrier.[8][9] For instance, zeolite catalysts have been shown to enhance regioselectivity in acylation reactions.[10]

In the rare event that a second acylation occurs on a monoacylated benzene ring, the regioselectivity is dictated by the first acyl group. As an electron-withdrawing, deactivating group, the acyl substituent is a meta-director . Therefore, the second acyl group would be directed to the position meta to the first one.

Quantitative Data on Friedel-Crafts Acylation

The efficiency of Friedel-Crafts acylation can vary significantly based on the substrate, catalyst, and reaction conditions. The following table summarizes yields for the acylation of various benzene derivatives using an iron(III) chloride catalyst in a tunable aryl alkyl ionic liquid (TAAIL).

| Benzene Derivative | Acylating Agent | Catalyst (mol%) | Temp (°C) | Yield (%) | Citation |

| Anisole (B1667542) | Acetic Anhydride | 10% FeCl₃·6H₂O | 60 | 94 | [11] |

| 1,3-Dimethoxybenzene | Acetic Anhydride | 10% FeCl₃·6H₂O | 60 | 92 | [11] |

| Veratrole | Acetic Anhydride | 10% FeCl₃·6H₂O | 60 | 85 | [11] |

| Toluene | Acetic Anhydride | 10% FeCl₃·6H₂O | 60 | 65 | [11] |

| Anisole | Propionic Anhydride | 10% FeCl₃·6H₂O | 60 | 91 | [11] |

| Anisole | Butyric Anhydride | 10% FeCl₃·6H₂O | 60 | 88 | [11] |

Regioselectivity is also a critical quantitative measure. For polycyclic aromatic hydrocarbons like naphthalene, the isomer ratio can depend on reaction conditions.

| Substrate | Acylating Reagent | Conditions | α/β Isomer Ratio | Citation |

| Naphthalene | Acetyl Chloride/AlCl₃ | 1,2-dichloroethane | Changes from initial 4-5 to final 0.7 | [12] |

Detailed Experimental Protocol: Acylation of Anisole

This protocol is a representative example of a laboratory-scale Friedel-Crafts acylation.

Safety Precautions:

-

Anhydrous aluminum chloride is corrosive and reacts violently with water, liberating HCl gas. Handle with extreme care in a fume hood and avoid contact with skin.[13]

-

Acetyl chloride is also corrosive, volatile, and moisture-sensitive. Keep containers tightly capped and work exclusively in a fume hood.[13]

-

Methylene (B1212753) chloride is a volatile solvent. Use appropriate personal protective equipment (gloves, safety glasses).

Materials and Equipment:

-

100 mL round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Reflux condenser

-

Nitrogen or argon gas inlet

-

Ice/water bath

-

Separatory funnel

-

Anhydrous aluminum chloride (1.1 equiv)

-

Anisole (1.0 equiv)

-

Acetyl chloride (1.1 equiv)

-

Methylene chloride (anhydrous)

-

Concentrated HCl

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Assemble the round-bottom flask with the addition funnel and reflux condenser under an inert atmosphere (nitrogen or argon). Ensure all glassware is dry.[13]

-

Reagent Charging: In the fume hood, suspend anhydrous AlCl₃ (1.1 equiv) in 15 mL of methylene chloride in the round-bottom flask.[13]

-

Initial Cooling: Cool the suspension to 0°C using an ice/water bath.[13]

-

Addition of Acyl Chloride: Dissolve acetyl chloride (1.1 equiv) in 10 mL of methylene chloride. Add this solution to the addition funnel and then add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.[13]

-

Addition of Aromatic Substrate: After the first addition is complete, add a solution of anisole (1.0 equiv) in 10 mL of methylene chloride dropwise in the same manner.[13]

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15-30 minutes.[6][13]

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl. This will decompose the aluminum chloride complex.[13]

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with an additional 20 mL of methylene chloride.[13]

-

Washing and Drying: Combine the organic layers. Wash sequentially with two portions of saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄.[13]

-

Purification and Analysis: Remove the drying agent by gravity filtration. Evaporate the methylene chloride using a rotary evaporator. Analyze the crude product via TLC and purify as necessary, typically by distillation or chromatography.[13]

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Catalytic, green and regioselective friedel-crafts acylation of simple aromatics and heterocycles over zeolites -ORCA [orca.cardiff.ac.uk]

- 11. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Diacetylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diacetylbenzene, also known as p-diacetylbenzene, is a symmetrical aromatic ketone that serves as a valuable intermediate in organic synthesis. Its rigid structure and bifunctional nature make it a versatile building block for the synthesis of various organic materials, including polymers, dyes, and pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and characterization.

Chemical Identity and Structure

-

IUPAC Name: 1-(4-acetylphenyl)ethanone[2]

-

Synonyms: p-Diacetylbenzene, p-Acetylacetophenone[2]

-

CAS Number: 1009-61-6[2]

-

Molecular Formula: C₁₀H₁₀O₂[2]

-

Chemical Structure:

Physical Properties

This compound is a white to off-white or light yellow crystalline powder at room temperature.[1][2] A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Melting Point | 111-113 °C | [3][5][6] |

| Boiling Point | 120 °C at 1 mmHg | [5][7] |

| Water Solubility | 6.309 mg/L at 25 °C | [1][7] |

| Appearance | White to light brown crystalline powder | [5] |

| Vapor Pressure | 0.00723 mmHg | [2] |

| Refractive Index | 1.5120 (estimate) | [7] |

| Density | 1.0613 g/cm³ (rough estimate) | [7] |

Chemical Properties and Reactivity

This compound is classified as an alkyl-phenylketone.[8] Its chemical reactivity is primarily dictated by the two acetyl groups and the benzene (B151609) ring.

-

Friedel-Crafts Acylation: this compound is commonly synthesized via the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[1]

-

Oxidative C-C Bond Cleavage: The acetyl groups can undergo oxidative C-C bond cleavage to yield aryl carboxylic acids, a reaction that can be catalyzed by iodine.[5]

-

Suzuki-Miyaura Coupling: This compound is also capable of participating in Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ 8.01 (s, 4H, Ar-H), 2.64 (s, 6H, -COCH₃) | [9] |

| ¹³C NMR (CDCl₃) | δ 197.7 (C=O), 139.6 (Ar-C), 128.5 (Ar-CH), 26.9 (-COCH₃) | [9] |

| IR (KBr, cm⁻¹) | ~1685 (C=O stretch) | [9] |

| Mass Spec (EI, m/z) | 162 (M⁺), 147 ([M-CH₃]⁺), 43 ([CH₃CO]⁺) | [2][9] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and spectroscopic properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound sample

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point of 111-113 °C.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

A sharp melting range (1-2 °C) is indicative of a pure compound.

Boiling Point Determination (Micro Method under Reduced Pressure)

Objective: To determine the boiling point of a liquid at a reduced pressure.

Materials:

-

Thiele tube or a similar heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Vacuum source and manometer

-

This compound sample

Procedure:

-

Place a small amount (a few drops) of molten this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Set up the apparatus for heating under reduced pressure, connecting the system to a vacuum source and a manometer.

-

Slowly heat the bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10]

-

Record the pressure from the manometer at which the boiling point was determined.

Solubility Determination in Water

Objective: To determine the solubility of this compound in water.

Procedure:

-

Add a small, accurately weighed amount of this compound to a known volume of distilled water at 25 °C.

-

Stir the mixture vigorously for an extended period to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully take a known volume of the supernatant liquid.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility in mg/L.

Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Procedure:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[11]

-

Transfer the solution to a clean NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H NMR and δ 77.16 for ¹³C NMR).

Objective: To obtain the FT-IR spectrum of solid this compound.

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[9]

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Procedure:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Volatilize the sample in the ion source.

-

Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[12]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate the mass spectrum.

Synthesis and Reaction Workflows

Synthesis of this compound via Friedel-Crafts Acylation

The most common laboratory synthesis of this compound is through the Friedel-Crafts acylation of benzene.

Caption: Synthesis of this compound.

General Experimental Workflow for Purification and Characterization

A typical workflow for the purification and subsequent characterization of synthesized this compound.

Caption: Purification and Characterization Workflow.

Safety Information

This compound may cause irritation.[2] It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a key organic compound with well-defined physical, chemical, and spectroscopic properties. This guide has provided a detailed overview of these characteristics and the experimental methodologies required for their determination, serving as a valuable resource for researchers in organic chemistry and drug development. The provided synthesis and characterization workflows offer a practical framework for laboratory applications involving this versatile molecule.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Friedel crafts acylation | PPTX [slideshare.net]

- 4. odp.library.tamu.edu [odp.library.tamu.edu]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

A Comprehensive Technical Guide to the Solubility of 1,4-Diacetylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,4-diacetylbenzene, a key building block in organic synthesis. Due to a notable gap in publicly available quantitative data, this document focuses on collating existing qualitative information and presenting a detailed, adaptable experimental protocol for researchers to determine precise solubility values in various organic solvents.

Qualitative Solubility Profile of this compound

The table below summarizes the qualitative solubility of this compound in various solvents based on these procedures.

| Solvent | Temperature | Solubility | Reference |

| Water | 25 °C | 6.309 mg/L (Practically Insoluble) | [1][2][3] |

| Ethanol | Hot | Soluble | [1][4] |

| Cold | Sparingly Soluble | [1][4] | |

| Methanol | Hot | Soluble | [1][4] |

| Cold | Sparingly Soluble | [1][4] | |

| Acetone | Hot | Soluble | [1][4] |

| Cold | Sparingly Soluble | [1][4] | |

| Benzene | Hot | Soluble | [4][5] |

| Cold | Sparingly Soluble | [4][5] | |

| Petroleum Ether | Hot | Soluble | [6] |

| Cold | Sparingly Soluble | [6] |

Experimental Protocols for Solubility Determination

The following are adaptable, detailed methodologies for the quantitative determination of this compound solubility in organic solvents. These protocols are based on established general methods for solid compounds.

Gravimetric Method

This classic and reliable method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute by solvent evaporation.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Analytical balance (± 0.0001 g)

-

Vials with airtight caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass evaporating dishes or vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume or mass of the desired organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to settle for a short period at the equilibrium temperature.

-

Withdraw a known volume of the supernatant using a pre-heated (if at elevated temperature) syringe.

-

Quickly attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporating dish.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the evaporating dish with the saturated solution.

-

Carefully evaporate the solvent in a fume hood or using a gentle stream of nitrogen.

-

Dry the residue in an oven at a temperature below the melting point of this compound (m.p. 111-113°C) until a constant mass is achieved.

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the mass of the dissolved solute and the volume of the solvent used.

-

UV-Visible Spectroscopic Method

This method is suitable for compounds that absorb UV-Vis radiation and is particularly useful for determining the solubility of sparingly soluble compounds. It requires the prior establishment of a calibration curve.

Materials and Equipment:

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Determination of Molar Absorptivity and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the molar absorptivity (ε) from the slope of the line (Beer-Lambert Law).

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1 and 2).

-

-

Spectroscopic Measurement:

-

Take a precise aliquot of the clear, saturated filtrate and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the measured absorbance and the calibration curve (or the Beer-Lambert equation, A = εbc) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility.

-

Experimental Workflow and Logic

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

References

Melting point and boiling point of 1,4-Diacetylbenzene

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diacetylbenzene

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the melting and boiling points of this compound, including experimental protocols for their determination.

Core Physical Properties

This compound, also known as p-acetylacetophenone, is a symmetrical aromatic ketone. Its physical state at room temperature is a white to off-white or light yellow crystalline powder[1][2][3].

Quantitative Data Summary

The melting and boiling points are critical parameters for the identification, purity assessment, and handling of this compound.

| Property | Value | Conditions |

| Melting Point | 111-113 °C | (lit.)[1][4][5][6] |

| Boiling Point | 120 °C | at 1 mmHg[4][5][7] |

| 300.1 °C | at 760 mmHg[8] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for characterizing this compound. Standard laboratory procedures are detailed below.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid[5][8].

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm[9][10].

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer[1][5].

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point[1][5].

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is the end of the melting range[5][10]. A narrow melting range (0.5-1 °C) is indicative of a pure compound[5].

Boiling Point Determination (Thiele Tube Method)

For determining the boiling point, especially with small sample volumes, the Thiele tube method is highly effective[7].

Methodology:

-

Sample Preparation: A small amount (a few drops) of the liquid to be tested (in this case, molten this compound or a solution) is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: The fusion tube is attached to a thermometer, and both are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating and Observation: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Cooling and Measurement: The heat source is then removed. The liquid in the Thiele tube begins to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the substance equals the atmospheric pressure[7].

For measurements at reduced pressure, the entire apparatus is connected to a vacuum source, and the pressure is recorded along with the boiling point temperature.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. byjus.com [byjus.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. chm.uri.edu [chm.uri.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,4-Diacetylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-Diacetylbenzene. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the accurate identification and characterization of this compound. This document includes detailed spectral data, standardized experimental protocols, and visual representations of the molecular structure and analytical workflow.

Introduction to this compound and its Spectroscopic Signature

This compound, a symmetrical aromatic ketone, presents a distinct and readily interpretable NMR spectrum. Its molecular symmetry is a key determinant of the number and type of signals observed in both ¹H and ¹³C NMR spectroscopy. The para-substitution of the two acetyl groups on the benzene (B151609) ring results in chemical equivalence for specific protons and carbons, simplifying the resulting spectra. Understanding these spectral features is crucial for structural elucidation and purity assessment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, arising from the molecule's symmetry. It displays two distinct signals, corresponding to the aromatic protons and the methyl protons.

Table 1: ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 1 | 8.01 | Singlet | 4H | N/A | Aromatic Protons (H-2, H-3, H-5, H-6) |

| 2 | 2.62 | Singlet | 6H | N/A | Methyl Protons (2 x -COCH₃) |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

¹³C NMR Spectral Data

Consistent with its symmetrical structure, the ¹³C NMR spectrum of this compound exhibits a limited number of signals. The chemical equivalence of the aromatic carbons and the two acetyl groups simplifies the spectrum, making it a powerful tool for structural confirmation.

Table 2: ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | 197.7 | Carbonyl Carbon (-C=O) |

| 2 | 139.9 | Aromatic Carbon (C-1, C-4) |

| 3 | 128.4 | Aromatic Carbon (C-2, C-3, C-5, C-6) |

| 4 | 26.9 | Methyl Carbon (-CH₃) |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Experimental Protocols

The following section details a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Use deuterated chloroform (B151607) (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans for good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: Approximately 2-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 512-1024 scans are typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

An In-depth Guide to the Infrared Spectrum of 1,4-Diacetylbenzene for Researchers and Drug Development Professionals

An authoritative guide to understanding the vibrational spectroscopy of 1,4-diacetylbenzene, this document provides a detailed interpretation of its infrared (IR) spectrum. It includes a comprehensive summary of absorption bands, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis, tailored for professionals in research, science, and drug development.

This compound (p-diacetylbenzene) is a symmetrical aromatic ketone that serves as a valuable building block in organic synthesis and is of interest in medicinal chemistry and materials science. Infrared spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such molecules. This guide offers a thorough analysis of the key features of the IR spectrum of this compound.

Core Spectral Data of this compound

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the specific vibrational modes of its functional groups and aromatic structure. The data presented in the following table has been compiled from spectral databases and analysis of the characteristic frequencies for its structural components.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 - 3030 | Medium to Weak | Aromatic C-H Stretching |

| ~2960 - 2920 | Weak | Methyl C-H Asymmetric & Symmetric Stretching |

| ~1685 | Strong | C=O Stretching (Aromatic Ketone) |

| ~1605, ~1580, ~1505 | Medium to Weak | Aromatic C=C Ring Stretching |

| ~1420 | Medium | Methyl C-H Asymmetric Bending |

| ~1360 | Medium | Methyl C-H Symmetric Bending (Umbrella Mode) |

| ~1265 | Strong | Aryl-C(=O) Stretching |

| ~830 | Strong | Aromatic C-H Out-of-Plane Bending (para-disubstitution) |

Detailed Interpretation of the Spectrum

The IR spectrum of this compound can be logically divided into several key regions, each providing specific structural information.

C-H Stretching Region (3100 - 2800 cm⁻¹):

-

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically around 3080-3030 cm⁻¹, which are characteristic of the C-H bonds on the benzene (B151609) ring.[1][2]

-

Aliphatic C-H Stretching: The methyl groups of the acetyl moieties give rise to weak absorptions in the 2960-2920 cm⁻¹ region due to asymmetric and symmetric stretching vibrations.

Carbonyl (C=O) Stretching Region (~1685 cm⁻¹): The most prominent and diagnostically significant peak in the spectrum is the strong absorption band at approximately 1685 cm⁻¹. This intense peak is characteristic of the C=O stretching vibration of the ketone functional group.[3][4] The conjugation of the carbonyl group with the aromatic ring lowers the absorption frequency from that of a typical aliphatic ketone (which appears around 1715 cm⁻¹).[3][4]

Aromatic Ring Vibrations (1600 - 1450 cm⁻¹): The benzene ring exhibits characteristic C=C stretching vibrations within the ring. These typically appear as a series of medium to weak bands. For this compound, expect absorptions around 1605, 1580, and 1505 cm⁻¹.[2]

Fingerprint Region (< 1450 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations.

-

Methyl C-H Bending: The asymmetric and symmetric bending vibrations of the methyl groups are observed around 1420 cm⁻¹ and 1360 cm⁻¹, respectively. The symmetric bend is often referred to as the "umbrella mode."

-

Aryl-C(=O) Stretch: A strong band around 1265 cm⁻¹ is attributed to the stretching of the bond between the aromatic ring carbon and the carbonyl carbon.

-

Para-Substitution Pattern: A strong absorption band around 830 cm⁻¹ is a key indicator of the 1,4- (or para-) substitution pattern of the benzene ring.[2] This arises from the out-of-plane bending of the two adjacent C-H bonds on the ring.

Experimental Protocol: FTIR Spectroscopy of this compound (KBr Pellet Method)

This protocol outlines the procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Hydraulic press with a pellet-forming die

-

Agate mortar and pestle

-

Infrared-grade potassium bromide (KBr), dried

-

This compound sample

-

Spatula and analytical balance

-

Desiccator

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

-

Grind the sample to a fine powder.

-

Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar.

-

Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet-forming die.

-

Place the die in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to the interpretation of an infrared spectrum, applicable to this compound and other organic compounds.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,4-Diacetylbenzene

This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 1,4-diacetylbenzene, tailored for researchers, scientists, and professionals in drug development. It encompasses a summary of quantitative fragmentation data, a detailed experimental protocol, and a visual representation of the fragmentation pathway.

Introduction

This compound is a symmetrical aromatic ketone with the chemical formula C₁₀H₁₀O₂. Its structure consists of a benzene (B151609) ring substituted with two acetyl groups at the para position. Mass spectrometry is a critical analytical technique for the structural elucidation of such molecules. Under electron ionization (EI), this compound undergoes characteristic fragmentation, providing valuable structural information. The molecular weight of this compound is 162.19 g/mol .[1]

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data for the most significant peaks are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 162 | [C₁₀H₁₀O₂]⁺• (Molecular Ion, M⁺) | 32.31[2] |

| 147 | [M - CH₃]⁺ | 99.99[2] |

| 119 | [M - CH₃ - CO]⁺ | Not explicitly quantified, but a common subsequent fragmentation |

| 43 | [CH₃CO]⁺ | Prominent, but not explicitly quantified[3] |

Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer is initiated by the removal of an electron from the molecule, forming a molecular ion (M⁺) at m/z 162.[3] This high-energy species then undergoes a series of fragmentation reactions to produce more stable ions.

The primary and most favored fragmentation pathway involves the cleavage of a methyl radical (•CH₃) from one of the acetyl groups. This alpha-cleavage results in the formation of a very stable acylium ion at m/z 147, which is often the base peak in the spectrum.[2][3]

A subsequent fragmentation event can occur from the [M - CH₃]⁺ ion, involving the loss of a neutral carbon monoxide (CO) molecule. This process leads to the formation of an ion at m/z 119. Another characteristic fragment is the acetyl cation ([CH₃CO]⁺) at m/z 43, resulting from the cleavage of the bond between the carbonyl group and the aromatic ring.[3]

Experimental Protocol

The following outlines a typical experimental setup for obtaining the mass spectrum of this compound.

4.1. Sample Preparation and Introduction

A small quantity of solid this compound is introduced into the mass spectrometer. For solid samples, a direct insertion probe is commonly utilized.[4] Alternatively, the sample can be introduced after separation by gas chromatography (GC-MS), which is particularly useful for complex mixtures.[2][4]

4.2. Ionization

Electron Ionization (EI) is the standard method for the analysis of this compound.[3] In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons, typically at 70 eV.[3][4] This energy is sufficient to cause ionization and subsequent fragmentation of the molecule.

4.3. Mass Analysis

The positively charged ions generated in the ion source are accelerated and directed into a mass analyzer. The analyzer, which can be a quadrupole, time-of-flight (TOF), or magnetic sector instrument, separates the ions based on their mass-to-charge (m/z) ratio.[4]

4.4. Detection and Data Acquisition

An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, which displays the relative intensity of the ions as a function of their m/z ratio. The instrument is typically scanned over a mass range of approximately m/z 40-300.[3]

References

Health and safety considerations for 1,4-Diacetylbenzene (MSDS)

An In-depth Technical Guide to the Health and Safety of 1,4-Diacetylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for this compound, with a focus on its properties, potential hazards, and handling procedures in a research and development setting.

Chemical and Physical Properties

This compound is an aromatic ketone that exists as a white to off-white or light yellow crystalline solid at room temperature.[1][2][3] It is characterized by a faint, slightly sweet odor.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1009-61-6 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | White to off-white/light yellow crystalline powder | [1][2][3] |

| Melting Point | 111-113 °C | [4] |

| Solubility in Water | 6.309 mg/L at 25 °C | [3] |

| Vapor Pressure | 0.00723 mmHg | [1][2] |

Toxicological Data

The toxicological properties of this compound have not been extensively studied.[5][6] However, available data suggests it has low acute toxicity.[3] It is not classified as a hazardous substance according to GHS criteria.[1]

Table 2: Summary of Toxicological Information

| Endpoint | Observation | Source |

| Acute Toxicity | Low acute toxicity. | [3] |

| Irritation | May cause irritation to the eyes, skin, and respiratory tract.[3] Inhalation of dust can lead to coughing and throat irritation.[3] | [3] |

| Dermatitis | Skin contact might result in dermatitis or allergic reactions in sensitive individuals. | [3] |

| Carcinogenicity | No conclusive evidence of carcinogenic activity. Not classified as a carcinogen by IARC. | [3][5] |

| Genotoxicity | No data available. |

While specific studies on this compound are lacking, a computational (in silico) study on the related isomer, 1,2-diacetylbenzene, predicted potential for neurotoxic, nephrotoxic, endocrine-disrupting, and hepatotoxic effects.[7][8] The same study suggested that metabolism is likely to occur via cytochrome P450 (CYP) enzymes, leading to various metabolites.[8] It is important to note that these are predictions for a related compound and have not been experimentally validated for this compound.

Hazard Identification and Classification

This compound is generally considered to have a low hazard profile.

Table 3: Hazard Classification

| Hazard | Classification |

| GHS Classification | Not classified as hazardous.[1] |

| Primary Hazards | May cause eye, skin, and respiratory irritation.[3] |

Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Experimental Protocol for Safe Handling

The following protocol outlines the recommended steps for handling this compound powder in a research setting.

Objective: To safely weigh and transfer this compound powder for experimental use.

Materials:

-

This compound solid

-

Appropriate personal protective equipment (PPE): safety glasses with side shields, nitrile gloves, lab coat

-

Chemical fume hood

-

Spatula

-

Weighing paper or boat

-

Analytical balance

-

Sealable container for the experiment

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don the required PPE (safety glasses, gloves, lab coat).

-

Place all necessary equipment inside the fume hood.

-

-

Weighing:

-

Tare the analytical balance with the weighing paper or boat.

-

Carefully open the this compound container.

-

Using a clean spatula, transfer the desired amount of powder onto the weighing paper. Avoid generating dust.

-

Close the this compound container tightly.

-

-

Transfer:

-

Carefully transfer the weighed powder into the designated experimental container.

-

-

Cleanup:

-

Clean the spatula and any contaminated surfaces within the fume hood.

-

Dispose of the weighing paper and any other contaminated disposable materials in a designated chemical waste container.

-

Remove gloves and wash hands thoroughly.

-

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]

Exposure Control and Personal Protection

Table 4: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. |

First Aid Measures

Table 5: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |

| Skin Contact | Wash off with soap and plenty of water. |

| Eye Contact | Flush eyes with water as a precaution. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |

In all cases of significant exposure or if symptoms persist, seek medical attention.

Accidental Release Measures

In the event of a spill, avoid dust formation.[5] Sweep up the solid material and place it in a suitable, closed container for disposal.[5] Do not let the product enter drains.[5]

Fire-Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound.[5] When heated to decomposition, it may emit carbon oxides.[5]

Visualizations

Caption: General workflow for safely handling chemical powders like this compound.

Caption: Hypothetical metabolic pathway based on predictions for a related isomer.

References

- 1. This compound | C10H10O2 | CID 13888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 1009-61-6 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Elucidation of toxic effects of 1,2-diacetylbenzene: an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name and CAS number for p-diacetylbenzene

An In-depth Technical Guide to 1,4-Diacetylbenzene for Researchers and Drug Development Professionals

Introduction

This compound, also known as p-diacetylbenzene, is an aromatic ketone that serves as a versatile building block in organic synthesis and materials science. Its symmetrical structure, featuring a central benzene (B151609) ring substituted with two acetyl groups at the para positions, makes it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals, polymers, and metal-organic frameworks. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The definitive identification of a chemical compound is crucial for research and development. The standard nomenclature and registry number for p-diacetylbenzene are provided below.

-

Other Names : p-Diacetylbenzene, 1,1'-(1,4-phenylene)bis(ethanone), p-Acetylacetophenone[1][2][4][5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for experimental design.

| Property | Value | Reference |

| Melting Point | 111-113 °C | [6] |

| Boiling Point | 120 °C at 1 mmHg | [6] |

| Density | 1.0613 g/cm³ (rough estimate) | [6] |

| Water Solubility | 6.309 mg/L at 25 °C | [6] |

| Appearance | White to light brown crystalline powder | [6] |

Spectral Data

Spectroscopic data are essential for the structural elucidation and purity assessment of a compound. The characteristic spectral data for this compound are summarized in the following tables.

¹H NMR Spectroscopy (CDCl₃) [7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 | s | 4H | Aromatic (Ar-H) |

| 2.62 | s | 6H | Acetyl (CH₃) |

¹³C NMR Spectroscopy (CDCl₃) [7]

| Chemical Shift (δ) ppm | Assignment |

| 197.7 | C=O |

| 139.9 | Aromatic (Ar-C) |

| 128.4 | Aromatic (Ar-CH) |

| 26.9 | -COCH₃ |

Infrared (IR) Spectroscopy (KBr Pellet) [7]

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 | C=O stretch |

| ~1600, ~1400 | Aromatic C=C stretch |

| ~1265 | C-C stretch |

Mass Spectrometry (Electron Ionization) [1][7]

| m/z | Assignment |

| 162 | [M]⁺ |

| 147 | [M-CH₃]⁺ |

| 119 | [M-COCH₃]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

This compound is a key starting material for the synthesis of various organic compounds. One of the most prominent applications is in the synthesis of bis-chalcones, which are known to exhibit a wide range of biological activities.

Synthesis of Bis-Chalcones via Claisen-Schmidt Condensation

This protocol describes the acid-catalyzed condensation of this compound with an aromatic aldehyde to yield a bis-chalcone.[2][8]

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde, also known as vanillin)[8]

-

Concentrated Sulfuric Acid (c-H₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

To a stirred solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add concentrated sulfuric acid (1 equivalent).

-

Reflux the mixture for 30 minutes.[8]

-

Add a solution of the substituted aromatic aldehyde (2 equivalents) in ethanol to the reaction mixture.[8]

-

Continue to reflux the resulting mixture for 12-24 hours.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold ethanol and diethyl ether.[8]

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (e.g., silica (B1680970) gel with an ethyl acetate/hexanes eluent).[8]

Applications in Research and Development

Drug Discovery and Medicinal Chemistry

While this compound itself is not known for significant biological activity, it serves as a crucial scaffold for the synthesis of molecules with therapeutic potential.[9] Its ability to undergo condensation reactions on both acetyl groups allows for the creation of symmetrical bis-heterocyclic compounds and chalcones.[9] Chalcones, in particular, are a class of compounds that have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][10] The synthesis of bis-chalcones from this compound is a straightforward approach to generating novel compounds for drug screening and lead optimization.[2][8]

Caption: Synthetic workflow for producing biologically active bis-chalcones.

Materials Science

In the field of materials science, this compound is utilized as a rigid building block for the construction of porous organic polymers.[11] Its linear and symmetrical structure makes it an ideal cross-linker in the synthesis of conjugated microporous polymers (CMPs).[11] These materials are characterized by high thermal stability, chemical inertness, and a defined pore structure, making them suitable for applications such as gas storage, separation, and catalysis.[11]

Caption: Workflow for the synthesis of conjugated microporous polymers.

Conclusion

This compound is a commercially available and synthetically versatile compound with significant applications in both medicinal chemistry and materials science. Its straightforward reactivity and symmetrical structure allow for the efficient construction of complex molecules and functional materials. For researchers and drug development professionals, it represents a valuable starting point for the discovery of new bioactive compounds, particularly through the synthesis of chalcone (B49325) derivatives. In materials science, its role as a rigid linker is key to the development of advanced porous polymers. This guide provides the foundational technical information required to effectively utilize this compound in a research and development setting.

References

- 1. This compound | C10H10O2 | CID 13888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB004380) - FooDB [foodb.ca]

- 4. p-diacetylbenzene [stenutz.eu]

- 5. 1,4-ジアセチルベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 1009-61-6 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Practical Synthesis of Chalcone Derivatives and Their Biological Activities [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound|High-Purity Research Compound [benchchem.com]

A Technical Guide to Sourcing and Application of High-Purity 1,4-Diacetylbenzene for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 1,4-diacetylbenzene, a key building block in synthetic chemistry. The document details commercial suppliers, analytical and purification methodologies, and its application in the synthesis of bioactive compounds. This guide is intended to assist researchers in sourcing high-quality starting material and implementing it effectively in their research and development workflows.

Commercial Sourcing of High-Purity this compound

High-purity this compound is critical for the synthesis of pharmaceutical intermediates and other fine chemicals where impurity profiles can significantly impact downstream reactions and biological activity. A variety of chemical suppliers offer this reagent at different purity levels.

Table 1: Commercial Suppliers of this compound

| Supplier | Stated Purity | CAS Number | Notes |

| Sigma-Aldrich | 99% | 1009-61-6 | Provided as a powder; detailed specifications and certificate of analysis are available. |

| Santa Cruz Biotechnology | ≥99% | 1009-61-6 | Marketed as a biochemical for proteomics research.[1] |

| TCI America | >99.0% (GC) | 1009-61-6 | Available as a white to almost white crystalline powder.[2] |

| Simson Pharma Limited | High Purity | 1009-61-6 | Accompanied by a Certificate of Analysis.[3] |

| Chemsavers, Inc. | ≥98.5% (GC) | 1009-61-6 | Available as a powder, crystals, or chunks.[4] |

| JHECHEM CO LTD | 99% | 1009-61-6 | Offers pharmaceutical grade material.[5] |

| Sarchem Labs | Not Specified | 1009-61-6 | Provided as a white crystal-powder.[6] |

| ChemicalBook | 98% - 99% min | 1009-61-6 | A platform listing multiple suppliers from China.[7] |

Synthesis and Purification of High-Purity this compound

For applications requiring custom synthesis or further purification, established chemical methods can be employed. The most common synthetic route is the Friedel-Crafts acylation of benzene (B151609).

Synthesis via Friedel-Crafts Acylation

This method involves the reaction of benzene with two equivalents of an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[8]

Experimental Protocol: Synthesis of this compound

-

Materials: Anhydrous aluminum chloride (AlCl₃), acetyl chloride (CH₃COCl), anhydrous benzene, 5% hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous benzene (5 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride (2.0 equivalents) dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4 hours.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purification by Recrystallization

To achieve high purity, the crude this compound can be purified by recrystallization.

Experimental Protocol: Recrystallization of this compound

-

Materials: Crude this compound, ethanol (B145695) (or petroleum ether), activated charcoal (optional).

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to facilitate the formation of pure crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-